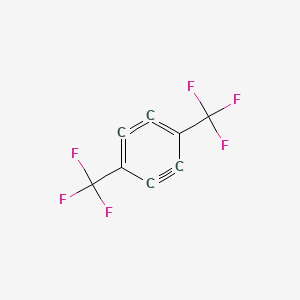
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne is a chemical compound with the molecular formula C₈F₆. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexa-1,2,3-trien-5-yne ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors.
Reaction Conditions: The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its effects and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne include:
1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne: A compound with a similar structure but different electronic properties.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups but a different ring structure.
Uniqueness
This compound is unique due to its specific arrangement of trifluoromethyl groups and the cyclohexa-1,2,3-trien-5-yne ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
223432-38-0 |
|---|---|
Formule moléculaire |
C8F6 |
Poids moléculaire |
210.08 g/mol |
InChI |
InChI=1S/C8F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14 |
Clé InChI |
AFJFUBXPSFITOI-UHFFFAOYSA-N |
SMILES canonique |
C1#CC(=C=C=C1C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


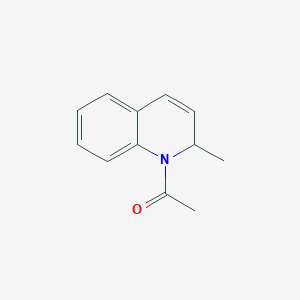
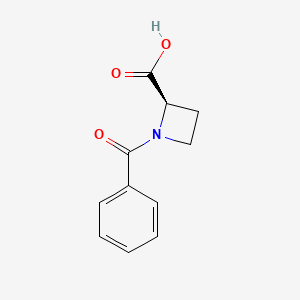
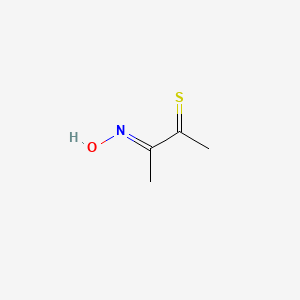

![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)

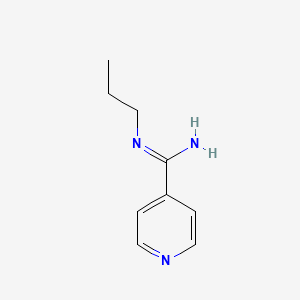
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
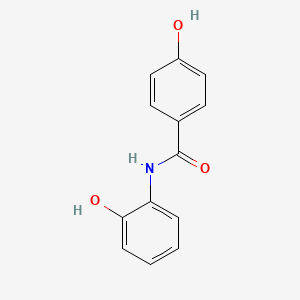
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
